molecular formula C16H20O8 B13403117 [(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate

[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate

Cat. No.: B13403117
M. Wt: 340.32 g/mol
InChI Key: ZJVGTDUSAUCMKD-NUPQKNFTSA-N
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Description

The compound “[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[3,2-d][1,3]dioxin ring system, which is known for its stability and reactivity. The presence of multiple hydroxyl groups and a benzyl carbonate moiety further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate” typically involves multi-step organic reactions. One common approach is to start with a protected glucopyranoside as a building block. The synthesis may include steps such as:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

“[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate” can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of “[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate” involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzyl carbonate moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, influencing biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate” stands out due to its unique combination of a pyrano[3,2-d][1,3]dioxin ring system and benzyl carbonate moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H20O8

Molecular Weight

340.32 g/mol

IUPAC Name

[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate

InChI

InChI=1S/C16H20O8/c1-9-20-8-11-14(22-9)12(17)13(18)15(23-11)24-16(19)21-7-10-5-3-2-4-6-10/h2-6,9,11-15,17-18H,7-8H2,1H3/t9-,11-,12-,13-,14-,15+/m1/s1

InChI Key

ZJVGTDUSAUCMKD-NUPQKNFTSA-N

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)OC(=O)OCC3=CC=CC=C3)O)O

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC(=O)OCC3=CC=CC=C3)O)O

Origin of Product

United States

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